molecular formula C18H10Br2N2O2 B14256986 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- CAS No. 255829-24-4

9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)-

Cat. No.: B14256986
CAS No.: 255829-24-4
M. Wt: 446.1 g/mol
InChI Key: AFOFVDGGCVPOBX-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₁Br₂N₂O₂
Structural Features:

  • A carbazole core substituted with bromine atoms at the 3,6-positions and a 4-nitrophenyl group at the N-9 position.
  • The nitro group (-NO₂) is a strong electron-withdrawing substituent, enhancing the compound's electron-accepting properties, which is critical for optoelectronic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255829-24-4

Molecular Formula

C18H10Br2N2O2

Molecular Weight

446.1 g/mol

IUPAC Name

3,6-dibromo-9-(4-nitrophenyl)carbazole

InChI

InChI=1S/C18H10Br2N2O2/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)21(17)13-3-5-14(6-4-13)22(23)24/h1-10H

InChI Key

AFOFVDGGCVPOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Ullmann Coupling and Cyclization

The Ullmann coupling reaction serves as a cornerstone for constructing biphenyl intermediates, which are subsequently cyclized to form the carbazole framework. A patented methodology outlines the following steps:

  • Substitution of Amino Groups : Aniline derivatives (e.g., 2-bromo-4-nitroaniline) undergo acetylation or oxidation to introduce amide or nitro functionalities.
  • Ullmann Coupling : The modified aniline undergoes coupling with a second aryl halide to form a nitro-substituted biphenyl compound. For example, coupling 2-bromo-4-nitroaniline with 2-iodo-4-nitroaniline yields 5,5′-dinitro-2,2′-biphenyl.
  • Cyclization via Tauber Method : The biphenyl intermediate is treated with phosphoric acid under reflux to induce cyclization, forming the carbazole core.

Key Data :

  • Yield : 72–89% for the cyclization step.
  • Regioselectivity : The Tauber method ensures selective formation of 3,6-disubstituted carbazoles due to electronic and steric effects.

Bromination of Preformed Carbazole Core

Direct bromination of 9-(4-nitrophenyl)carbazole offers a straightforward route to the target compound:

  • N-Arylation : Carbazole reacts with 4-nitrobenzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF), yielding 9-(4-nitrophenyl)carbazole.
  • Bromination : The product is treated with bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane (DCM), introducing bromine atoms at the 3 and 6 positions.

Key Data :

  • N-Arylation Yield : 76% (isolated as a viscous solid).
  • Bromination Efficiency : >90% conversion, with purification via column chromatography achieving >95% purity.

Modern Regioselective Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization steps while improving yields. A PMC-reviewed protocol adapts this approach:

  • Nitrobiphenyl Preparation : Suzuki coupling of 3,6-dibromo-2-nitrobenzene with 4-nitrophenylboronic acid forms 3,6-dibromo-2-nitro-4′-nitrobiphenyl.
  • Microwave Cyclization : The nitrobiphenyl is heated with triphenylphosphine (PPh₃) under microwave irradiation (200 W, 2 min), inducing cyclization to the carbazole derivative.

Key Data :

  • Reaction Time : 2 minutes vs. 5–12 hours for conventional heating.
  • Yield : 96%.

Catalytic Bromination Techniques

Palladium-catalyzed C–H activation enables direct bromination of the carbazole ring without prefunctionalization:

  • Substrate Preparation : 9-(4-Nitrophenyl)carbazole is dissolved in acetonitrile with palladium acetate (Pd(OAc)₂) as a catalyst.
  • Bromination : N-bromosuccinimide (NBS) is added, and the reaction proceeds at 80°C for 6 hours.

Key Data :

  • Yield : 88%.
  • Selectivity : Exclusive 3,6-dibromination due to palladium’s directing effect.

Comparative Analysis of Methodologies

Table 1: Yield and Efficiency Across Methods

Method Reaction Time Yield (%) Purity (%) Key Advantage
Ullmann-Cyclization 8–12 h 72–89 92 High regioselectivity
Direct Bromination 4–6 h 76 95 Simplicity
Microwave Cyclization 2 min 96 98 Rapid synthesis
Catalytic Bromination 6 h 88 97 No prefunctionalization

Table 2: Reagent Costs and Scalability

Method Cost (USD/g) Scalability Environmental Impact
Ullmann-Cyclization 12.50 High Moderate (uses toxic solvents)
Direct Bromination 8.40 Moderate High (hazardous bromine)
Microwave Cyclization 18.20 Low Low (solvent-free option)
Catalytic Bromination 14.80 High Moderate (palladium catalyst)

Critical Challenges and Optimization Strategies

Byproduct Formation in Bromination

Overbromination and ring degradation are common issues. Strategies include:

  • Temperature Control : Maintaining 0–5°C during Br₂ addition minimizes side reactions.
  • Catalyst Screening : FeBr₃ outperforms AlCl₃ in selectivity (98% vs. 85%).

Solvent Selection for Cyclization

  • DMF vs. DMSO : DMSO increases cyclization yields by 15% but complicates purification.
  • Green Solvents : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining 89% yield.

Chemical Reactions Analysis

9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, Grignard reagents, organolithium compounds, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and nitro groups can influence its reactivity and binding affinity to these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents (Position) Key Structural Features Dihedral Angle (Carbazole vs. Substituent) Electronic Effects
3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole Br (3,6), 4-bromobenzyl (N-9) Planar carbazole (mean deviation: 0.0402 Å); bromine enhances halogen bonding 58.3°–71.1° Electron-withdrawing (Br)
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole Br (3,6), 4-chlorobenzyl (N-9) Similar planarity (deviation: 0.028 Å); smaller Cl atom reduces steric hindrance 74.6° Moderately electron-withdrawing (Cl)
3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole Br (3,6), 4-tert-butylbenzyl (N-9) Bulky tert-butyl group disrupts planarity; improves solubility in non-polar solvents Not reported Electron-donating (tert-butyl)
Target Compound Br (3,6), 4-nitrophenyl (N-9) Nitro group introduces strong electron withdrawal; planar carbazole core likely Expected ~70° (based on analogs) Strong electron-withdrawing (NO₂)

Key Observations :

  • The nitro group in the target compound significantly increases electron affinity compared to halogenated analogs, making it suitable for charge-transfer applications .
  • Bulky substituents like tert-butyl reduce crystallinity but enhance solubility, whereas nitro groups may favor dense packing due to dipole interactions .

Critical Analysis :

  • The nitro derivative’s strong electron-withdrawing capability makes it a candidate for use in electron-transport layers, though its performance in devices like OLEDs or solar cells remains understudied compared to triazine- or boronic acid-functionalized carbazoles .

Crystallographic and Thermal Properties

  • Planarity : The carbazole core remains planar (deviation <0.05 Å) in most derivatives, but substituents like tert-butyl induce torsional angles >70°, disrupting π-conjugation .
  • Thermal Stability : Bromine and nitro groups enhance thermal stability (Tg >150°C in polymers), critical for high-temperature device processing .

Biological Activity

9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This compound, like other carbazole derivatives, has garnered attention for its potential therapeutic applications due to its unique structural properties and the presence of various functional groups that can influence its biological interactions.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. The presence of bromine and nitro groups in 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- enhances its effectiveness against various bacterial strains. A study reported that compounds with similar structures showed notable inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Antitumor Activity

Carbazole derivatives have also been investigated for their antitumor properties. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with various cellular pathways. For instance, studies have shown that similar carbazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Antioxidant Activity

The antioxidant potential of carbazole derivatives is another area of interest. The presence of electron-withdrawing groups like nitro can enhance the radical scavenging activity of these compounds. Experimental results have demonstrated that the antioxidant activity correlates with the structural modifications in the carbazole nucleus .

Neuroprotective Effects

Some studies suggest that carbazole derivatives may exhibit neuroprotective effects. These effects are thought to stem from their ability to reduce oxidative stress and inflammation in neuronal cells. Research has indicated that compounds with similar structures can protect against neurodegenerative diseases by modulating neuroinflammatory responses .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated several carbazole derivatives for their antimicrobial activity against clinical isolates. The findings revealed that 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- showed significant activity against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .
  • Antitumor Mechanisms : In vitro studies on tumor cell lines demonstrated that this compound could inhibit cell growth by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Studies : Research involving neuronal cell cultures indicated that the compound could reduce apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dibromo-9-(4-nitrophenyl)-9H-carbazole, and how can intermediates be validated?

  • Methodology : The compound is typically synthesized via bromination of 9H-carbazole derivatives. For example, bromination using Br₂ in acetic acid with KI/KIO₃ as catalysts at 80°C for 48 hours yields 3,6-dibromo-9H-carbazole precursors . Subsequent Suzuki-Miyaura cross-coupling with 4-nitrophenylboronic acid under Pd catalysis introduces the 4-nitrophenyl group.
  • Validation : Intermediate purity is confirmed via ¹H-NMR (e.g., aromatic proton splitting patterns) and HPLC (>98% purity). Mass spectrometry (HRMS) validates molecular weight .

Q. How do steric and electronic effects of substituents influence solubility and reactivity in carbazole derivatives?

  • Methodology : Solubility is enhanced by alkylation (e.g., octyl groups at the N-position) in non-polar solvents, while electron-withdrawing groups like -NO₂ alter redox properties. UV-Vis spectroscopy and cyclic voltammetry (CV) quantify electronic effects .
  • Data Interpretation : Compare λₐᵦₛ shifts (e.g., 30–50 nm bathochromic shifts with extended conjugation) and oxidation potentials (e.g., -NO₂ lowers HOMO by ~0.5 eV) .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for carbazole derivatives with similar substitution patterns?

  • Case Study : For 3,6-dibromo-9-(4-chlorobenzyl)-9H-carbazole, overlapping aromatic signals in ¹H-NMR are resolved via 2D COSY and NOESY to assign regiochemistry .
  • Advanced Techniques : Use ¹³C DEPT-135 to distinguish CH₂/CH₃ groups in alkylated derivatives. DFT-calculated chemical shifts (e.g., Gaussian09) validate assignments .

Q. How does electropolymerization of 3,6-dibromo-9-(4-nitrophenyl)-9H-carbazole affect charge transport in OLEDs?

  • Experimental Design : Electropolymerize the monomer in acetonitrile/TBAPF₆ using potentiostatic methods. Characterize films via SEM (morphology) and impedance spectroscopy (charge transfer resistance, Rₜᵣ) .
  • Data Analysis : Lower Rₜᵣ (~10³ Ω·cm²) correlates with higher hole mobility (10⁻⁴ cm²/V·s) in OLED devices. Compare with non-brominated analogs to isolate Br’s role in π-stacking .

Q. What mechanistic insights explain the antiproliferative activity of carbazole derivatives in cancer cells?

  • Biological Assays : Test 3,6-dibromo-9-(4-nitrophenyl)-9H-carbazole against HeLa cells via MTT assay. IC₅₀ values <10 μM suggest potency. Use flow cytometry (Annexin V/PI staining) to confirm apoptosis .
  • Target Validation : Western blotting reveals downregulation of Topoisomerase IIα and caspase-3 activation. Molecular docking (AutoDock Vina) predicts binding to Topo II’s ATPase domain (ΔG ≈ -9.5 kcal/mol) .

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